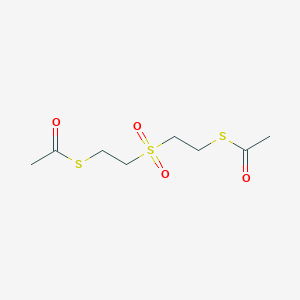

Bis(2-acetylmercaptoethyl) sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPLQMZIDPXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437615 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-46-7 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-mercaptoethyl) sulfone: Properties, Structure, and Applications

A Note on Nomenclature: The query specified "Bis(2-acetylmercaptoethyl) sulfone." However, a comprehensive search of the chemical literature and databases revealed no significant information on a compound with this name. It is highly probable that the intended compound of interest is Bis(2-mercaptoethyl) sulfone (BMS), a well-characterized reducing agent. The acetylated form would likely be a protected precursor in a synthetic route to BMS. This guide will, therefore, focus on the properties and applications of Bis(2-mercaptoethyl) sulfone.

Introduction

Bis(2-mercaptoethyl) sulfone, commonly known as BMS, is a dithiol reducing agent with significant applications in biochemistry and molecular biology. Its ability to efficiently reduce disulfide bonds in proteins and peptides, particularly at neutral pH, makes it a valuable tool for researchers in drug development and life sciences. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Bis(2-mercaptoethyl) sulfone.

Chemical Structure and Properties

Bis(2-mercaptoethyl) sulfone is a symmetrical molecule featuring a central sulfone group flanked by two ethyl chains, each terminating in a thiol (mercapto) group. This structure is key to its function as a reducing agent.

Chemical Structure

The chemical structure of Bis(2-mercaptoethyl) sulfone is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Bis(2-mercaptoethyl) sulfone is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 145626-87-5 | [1][2] |

| Molecular Formula | C₄H₁₀O₂S₃ | [1][2] |

| Molecular Weight | 186.32 g/mol | [1][2] |

| Appearance | White fluffy crystals | |

| Melting Point | 57-58 °C | |

| pKa (aqueous solution at 25°C) | 7.9, 9.0 | |

| Solubility | Soluble in aqueous solutions | |

| Storage Conditions | Store at < -15°C under an inert atmosphere (e.g., Nitrogen) | [1] |

Spectroscopic Data

While detailed spectroscopic data requires access to the primary literature, typical characterization would involve:

-

¹H NMR: To confirm the presence and connectivity of the ethyl protons.

-

¹³C NMR: To identify the carbon environments.

-

IR Spectroscopy: To detect the characteristic S-H and S=O stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight.

Experimental Protocols

Synthesis of Bis(2-mercaptoethyl) sulfone

The synthesis of Bis(2-mercaptoethyl) sulfone can be achieved through a multi-step process starting from commercially available reagents. The following protocol is based on established chemical literature.

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn, and the experiment should be conducted in a well-ventilated fume hood.

Materials:

-

Divinyl sulfone

-

Thioacetic acid

-

Hydrochloric acid (HCl)

-

Methanol

-

Dichloromethane

-

Sodium bicarbonate

-

Magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Thioester Formation: Divinyl sulfone is reacted with an excess of thioacetic acid to yield the bis(acetylmercaptoethyl) sulfone intermediate. This reaction is typically carried out in a suitable organic solvent.

-

Hydrolysis: The bis(acetylmercaptoethyl) sulfone intermediate is then hydrolyzed to remove the acetyl protecting groups. This is achieved by treating the intermediate with a solution of hydrochloric acid in methanol. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate and water. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude Bis(2-mercaptoethyl) sulfone can be further purified by recrystallization from a suitable solvent system, such as hexane, to obtain white, fluffy crystals.

Reduction of Disulfide Bonds in Proteins

Bis(2-mercaptoethyl) sulfone is a highly effective reagent for the reduction of disulfide bonds in proteins and peptides. It has been shown to reduce disulfide bonds significantly faster than dithiothreitol (DTT) at neutral pH.[3]

Materials:

-

Protein sample with disulfide bonds

-

Bis(2-mercaptoethyl) sulfone (BMS)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

EDTA (optional, to chelate metal ions)

-

Microcentrifuge tubes

-

Incubator or water bath

Procedure:

-

Prepare Protein Solution: Dissolve the protein sample in the phosphate buffer to the desired concentration (e.g., 1-5 mg/mL).

-

Prepare BMS Stock Solution: Prepare a stock solution of BMS (e.g., 100 mM) in the same phosphate buffer. It is recommended to prepare this solution fresh.

-

Reduction Reaction: Add the BMS stock solution to the protein solution to a final concentration typically ranging from 1 to 10 mM. The optimal concentration may need to be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (25°C) or 37°C for 30-60 minutes is sufficient. The reaction time can be optimized as needed.

-

Monitoring the Reaction (Optional): The extent of disulfide bond reduction can be monitored using techniques such as Ellman's reagent (DTNB) assay to quantify free thiol groups, or by analyzing the protein's mobility shift on non-reducing SDS-PAGE.

-

Downstream Processing: After the desired level of reduction is achieved, the reduced protein can be used for downstream applications. If necessary, excess BMS can be removed by dialysis or size-exclusion chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to Bis(2-mercaptoethyl) sulfone.

Caption: Synthetic workflow for Bis(2-mercaptoethyl) sulfone.

Caption: Reduction of a protein disulfide bond by Bis(2-mercaptoethyl) sulfone.

Conclusion

Bis(2-mercaptoethyl) sulfone is a potent and versatile reducing agent with clear advantages for the study of proteins and peptides, particularly due to its enhanced reaction kinetics at neutral pH compared to traditional reagents like DTT. The detailed protocols and structural information provided in this guide are intended to facilitate its effective use in a research and development setting. As with any chemical reagent, a thorough understanding of its properties and adherence to safe laboratory practices are paramount for successful and reproducible experimental outcomes.

References

An In-depth Technical Guide to Bis(2-mercaptoethyl)sulfone (BMS)

CAS Number: 145626-87-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-mercaptoethyl)sulfone, commonly known as BMS. Identified by the CAS number 145626-87-5, BMS is a potent, water-soluble dithiol reducing agent. It serves as a superior alternative to dithiothreitol (DTT) for the reduction of disulfide bonds in proteins and peptides, offering significantly faster reaction kinetics at neutral pH. This document details the physicochemical properties, synthesis, and key applications of BMS, with a focus on detailed experimental protocols. Furthermore, it illustrates the mechanism of action and typical experimental workflows through diagrams to support its use in research and development.

Introduction

Bis(2-mercaptoethyl)sulfone (BMS) is a homobifunctional sulfur-containing compound valued primarily for its efficacy in cleaving disulfide bonds. Structurally, it features two mercaptoethyl groups linked by a sulfone moiety. This configuration grants it a lower pKa compared to the widely used dithiothreitol (DTT), resulting in a higher concentration of the reactive thiolate anion at neutral pH. Consequently, BMS can reduce accessible disulfide bonds in proteins approximately 5 to 7 times faster than DTT under identical conditions.[1] Its stability, lack of strong odor, and efficiency make it an attractive reagent in proteomics, protein chemistry, and bioconjugation studies.

The compound referred to as "Bis(2-acetylmercaptoethyl) sulfone" is the thioester-protected precursor to BMS. The acetyl groups serve as protecting moieties for the reactive thiol groups during synthesis and are removed in the final deprotection step to yield the active dithiol compound.

Physicochemical and Quantitative Data

The key quantitative parameters of Bis(2-mercaptoethyl)sulfone are summarized in the table below, providing a comparative perspective with DTT where relevant.

| Property | Value | Reference |

| CAS Number | 145626-87-5 | General |

| Molecular Formula | C₄H₁₀O₂S₃ | [2] |

| Molecular Weight | 186.32 g/mol | [2] |

| Appearance | White fluffy crystals | [2] |

| Melting Point | 57-58 °C | [2] |

| pKa₁ | 7.9 | [2] |

| pKa₂ | 9.0 | [2] |

| Keq (for reduction of DTT) | 0.35 | [2] |

| Relative Reduction Rate | 5-7 times faster than DTT at pH 7 | [1] |

Experimental Protocols

Synthesis of Bis(2-mercaptoethyl)sulfone (BMS)

The synthesis of BMS is a two-stage process involving the preparation of a sulfide precursor followed by its oxidation to the sulfone. The acetylated derivative serves as a stable intermediate.

Stage 1: Synthesis of the Precursor, Bis(2-mercaptoethyl) sulfide

A common method for synthesizing the sulfide precursor involves the reaction of thiodiglycol with thiourea.[3]

-

Materials: Thiodiglycol, thiourea, hydrochloric acid, sodium hydroxide, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Step 1 (Isothiouronium Salt Formation):

-

In a reaction vessel, combine thiourea (2.2 equivalents) and concentrated hydrochloric acid (2.2 equivalents).

-

Once the thiourea is dissolved, add thiodiglycol (1.0 equivalent) dropwise while maintaining the temperature between 30-35 °C.

-

After the addition is complete, add a catalyst such as zinc chloride or ferric chloride.

-

Slowly heat the mixture to 90-100 °C and maintain for 4-8 hours.

-

Cool the reaction mixture to room temperature. The resulting solution containing the bis(isothiouronium) salt is used directly in the next step.

-

-

Step 2 (Alkaline Hydrolysis):

-

To the cooled salt mixture, add a phase-transfer catalyst.

-

Slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 40 °C.

-

After the addition, heat the mixture to 60-85 °C and stir for 2-7 hours.

-

Cool the mixture and separate the organic layer.

-

The crude Bis(2-mercaptoethyl) sulfide can be purified by vacuum distillation.

-

Stage 2: Oxidation to Bis(2-mercaptoethyl)sulfone

This protocol is a representative method based on the selective oxidation of sulfides using hydrogen peroxide.[4][5][6]

-

Materials: Bis(2-mercaptoethyl) sulfide (or its S-acetyl protected form), hydrogen peroxide (30%), a suitable catalyst (e.g., sodium tungstate), and solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the sulfide precursor (1.0 equivalent) in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).

-

Slowly add hydrogen peroxide (30%, 2.5 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours.

-

Upon completion, quench any remaining peroxide by adding a small amount of sodium sulfite solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hexane to yield pure Bis(2-mercaptoethyl)sulfone as white crystals.[2]

-

(Note: If starting with the S-acetyl protected precursor, a final deprotection step using a base like sodium hydroxide in methanol would be required after the oxidation to yield the free thiols of BMS.)

Reduction of Protein Disulfide Bonds

This protocol provides a general guideline for using BMS to reduce disulfide bonds in a protein sample prior to downstream analysis such as mass spectrometry or SDS-PAGE.

-

Materials: Protein sample, BMS stock solution (e.g., 100 mM in degassed buffer), reaction buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA, pH 7.0), optional denaturant (e.g., Guanidine HCl or SDS).

-

Procedure:

-

Prepare the protein sample in the reaction buffer. For inaccessible disulfide bonds, a denaturant may be included.

-

Add BMS from the stock solution to the protein sample to a final concentration typically between 1-10 mM. A 10- to 100-fold molar excess of BMS over the protein's disulfide bonds is recommended.

-

Incubate the reaction mixture. For accessible disulfides, incubation for 15-30 minutes at room temperature is often sufficient.[1] For more resistant disulfides, incubation time can be extended or the temperature increased (e.g., to 37 °C).

-

The progress of the reduction can be monitored by assays such as Ellman's reagent (DTNB) to quantify free thiols.

-

After reduction, the excess BMS can be removed by dialysis, desalting columns, or buffer exchange if it interferes with subsequent steps.[1]

-

Mechanisms and Workflows

Mechanism of Disulfide Reduction

The reduction of a disulfide bond by a dithiol reagent like BMS proceeds via a two-step thiol-disulfide exchange mechanism. This is an SN2-type reaction where a thiolate anion acts as the nucleophile.

Caption: Thiol-disulfide exchange mechanism of BMS.

The first step involves the attack of one of BMS's thiolate groups on the protein's disulfide bond, forming a mixed disulfide intermediate and releasing one of the protein's cysteine residues as a free thiol. The second, rapid step involves the intramolecular attack of the second BMS thiol group, which cleaves the mixed disulfide, releases the second protein cysteine, and forms a stable cyclic disulfide of oxidized BMS.

General Experimental Workflow

The use of BMS is a critical step in many proteomics and protein analysis workflows. The following diagram illustrates a typical sequence of operations.

Caption: Experimental workflow for protein disulfide reduction.

Conclusion

Bis(2-mercaptoethyl)sulfone is a highly efficient and practical alternative to traditional dithiol reducing agents like DTT. Its superior reaction kinetics at neutral pH, coupled with favorable physical properties, make it an invaluable tool for researchers in biochemistry and drug development. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate its adoption and effective use in the laboratory for applications requiring the robust and rapid reduction of disulfide bonds.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

"Bis(2-acetylmercaptoethyl) sulfone" molecular weight and formula

An In-Depth Technical Guide to Bis(2-acetylmercaptoethyl) sulfone

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data and illustrative workflows for this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are derived from the base molecule, Bis(2-mercaptoethyl) sulfone, through the addition of two acetyl groups. The formula for the base compound, Bis(2-mercaptoethyl) sulfone, is C4H10O2S3 with a molecular weight of approximately 186.32 g/mol .[1][2][3][4][5] The addition of two acetyl groups (CH3CO) in place of the hydrogen atoms on the mercapto groups results in the following properties for this compound.

| Property | Value |

| Molecular Formula | C8H14O4S3 |

| Molecular Weight | 270.39 g/mol |

Molecular Structure and Logical Relationships

The following diagram illustrates the constituent functional groups and their connectivity within the this compound molecule.

Experimental Protocols: A Hypothetical Workflow

A common synthetic route to sulfones involves the oxidation of the corresponding sulfide. The following diagram outlines a hypothetical experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Bis(2-acetylmercaptoethyl) sulfone and its Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for "Bis(2-acetylmercaptoethyl) sulfone" regarding its solubility and stability has been identified in publicly available literature. This guide provides a comprehensive overview of its immediate precursor, Bis(2-mercaptoethyl) sulfone (BMS) , and discusses the anticipated impact of S-acetylation on these critical properties.

Introduction to Bis(2-mercaptoethyl) sulfone (BMS)

Bis(2-mercaptoethyl) sulfone, also known as BMS, is a homobifunctional crosslinking agent containing two thiol (-SH) groups. It is primarily utilized as a reducing agent for disulfide bonds in proteins, serving as an alternative to dithiothreitol (DTT). Its structure features a central sulfone group, which influences its chemical reactivity and physical properties. The acetylated form, this compound, is a thioester derivative. Thioesters are often employed in biochemistry and drug development as they can act as prodrugs, releasing the active thiol compound under specific physiological conditions.

Physicochemical Properties of Bis(2-mercaptoethyl) sulfone (BMS)

A summary of the known physicochemical properties of BMS is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of Bis(2-mercaptoethyl) sulfone (BMS)

| Property | Value | Source |

| Molecular Formula | C4H10O2S3 | [1] |

| Molecular Weight | 186.32 g/mol | [2] |

| CAS Number | 145626-87-5 | [2] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 57-58 °C | [1] |

| pKa | Not available | |

| LogP (Predicted) | 0.2 | [1] |

| Synonyms | 2,2'-Sulfonylbis(ethanethiol), BMS | [2] |

Solubility Profile

Bis(2-mercaptoethyl) sulfone (BMS)

Anticipated Solubility of this compound

S-acetylation of the thiol groups in BMS to form this compound would replace the polar S-H bonds with less polar thioester linkages. This chemical modification is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. The acetyl groups will mask the hydrogen-bonding capability of the thiols, reducing interactions with protic solvents.

Stability Profile

Bis(2-mercaptoethyl) sulfone (BMS)

Detailed kinetic stability studies for BMS are not widely published. However, supplier recommendations provide some insight into its stability. It is often recommended to be stored at low temperatures (e.g., <-15°C or -20°C) under an inert atmosphere (e.g., Nitrogen) and is noted to be moisture-sensitive[1][2][4]. This suggests that BMS is susceptible to oxidation and hydrolysis. The thiol groups are prone to oxidation, especially in the presence of air and at higher pH, which can lead to the formation of disulfides.

Anticipated Stability of this compound

The S-acetylation of the thiol groups in BMS is expected to significantly enhance its stability. The thioester bond is generally more resistant to oxidation than the free thiol group. This increased stability makes the acetylated form a more suitable candidate for applications where long-term storage or formulation into delivery systems is required. However, the thioester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of certain enzymes (esterases), which would release the active dithiol form. This property is often exploited in prodrug design.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to quantitatively determine the solubility and stability of this compound and its precursor, BMS.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: An excess amount of the compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a syringe filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L. This procedure should be repeated for each solvent of interest.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Caption: General workflow for a forced degradation stability study.

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent.

-

Stress Conditions: The stock solution is subjected to various stress conditions in parallel:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

-

Thermal Degradation: The solution is heated at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: The solution is exposed to UV and visible light.

-

-

Time-Point Sampling: Aliquots are taken from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed using a stability-indicating analytical method, such as HPLC coupled with mass spectrometry (HPLC-MS), to separate the parent compound from any degradation products.

-

Data Evaluation: The percentage of the remaining parent compound is plotted against time to determine the degradation kinetics. The mass spectrometer helps in the identification of the degradation products.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain linking this compound or Bis(2-mercaptoethyl) sulfone to specific signaling pathways. Their primary known function is as a chemical tool for disulfide bond reduction.

The logical relationship between the acetylated and non-acetylated forms can be depicted as a simple de-esterification reaction, which is relevant in a biological context where esterases are present.

Caption: Deacetylation of the prodrug to the active thiol form.

Conclusion

While a complete experimental profile for this compound is not yet available, a comprehensive understanding of its precursor, Bis(2-mercaptoethyl) sulfone, provides a strong foundation for its potential applications. The S-acetylation is anticipated to enhance stability and modulate solubility, making it a promising candidate for controlled-release applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to quantitatively determine the solubility and stability of this compound and its derivatives, which is a critical step in the drug development process.

References

Purity and Quality Control of Bis(2-acetylmercaptoethyl) sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality control measures for Bis(2-acetylmercaptoethyl) sulfone. It includes detailed methodologies for its synthesis, purification, and analytical characterization, as well as a discussion of potential impurities and degradation pathways.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: the acetylation of Bis(2-mercaptoethyl) sulfide followed by the oxidation of the resulting thioester to the corresponding sulfone.

Step 1: Acetylation of Bis(2-mercaptoethyl) sulfide

The initial step involves the acetylation of the thiol groups of Bis(2-mercaptoethyl) sulfide using an acetylating agent such as acetic anhydride. This reaction is typically carried out under solvent-free and catalyst-free conditions to ensure high conversion and selectivity.

Experimental Protocol: Synthesis of S,S'-thiodiethylene bis(thioacetate)

-

In a 250 mL round-bottom flask, charge 1 mole of Bis(2-mercaptoethyl) sulfide.

-

Slowly add 2.2 moles of acetic anhydride to the flask with gentle stirring.

-

Heat the reaction mixture to 60°C and maintain this temperature for 7-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, allow the mixture to cool to room temperature.

-

Proceed to the next step without purification of the intermediate product.

Step 2: Oxidation of S,S'-thiodiethylene bis(thioacetate)

The second step is the oxidation of the sulfide group in S,S'-thiodiethylene bis(thioacetate) to a sulfone. A common and effective method utilizes hydrogen peroxide in the presence of acetic acid, which can also serve as the solvent.[2][3]

Experimental Protocol: Synthesis of this compound

-

To the crude S,S'-thiodiethylene bis(thioacetate) from the previous step, add glacial acetic acid (approximately 5 mL per gram of starting sulfide).

-

Slowly add 30% aqueous hydrogen peroxide (approximately 3 moles per mole of sulfide) to the reaction mixture while maintaining the temperature below 40°C using an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete, as monitored by TLC or HPLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the crude product, wash with water until the filtrate is neutral, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization to remove unreacted starting materials and by-products.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Quality Control and Purity Analysis

A comprehensive quality control strategy for this compound involves the use of several analytical techniques to determine its purity, identify any impurities, and assess its stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm and 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method is designed to separate the non-polar analyte from potential polar and non-polar impurities. The use of dual-wavelength detection can aid in the identification of impurities with different chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying and quantifying impurities.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -S-CH₂- | ~3.3 - 3.5 | ~50 - 55 |

| -CH₂-C(O)- | ~3.1 - 3.3 | ~30 - 35 |

| -C(O)-CH₃ | ~2.3 - 2.5 | ~25 - 30 |

| -C(O)- | - | ~195 - 200 |

Note: These are predicted values and may vary slightly in the actual spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Expected Fragmentation Patterns:

-

Electron Ionization (EI-MS): Expect to see the molecular ion peak (M⁺). Common fragmentation pathways would include the loss of an acetyl group (CH₃CO•), a thioacetyl group (CH₃COS•), and cleavage of the C-S and C-C bonds.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are expected. Tandem MS (MS/MS) of the protonated molecule would likely show similar fragmentation patterns to EI-MS, providing structural information.[7]

Potential Impurities and Degradation Pathways

Understanding potential impurities and degradation products is crucial for developing a robust quality control strategy.

Potential Impurities

Table 3: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| Bis(2-mercaptoethyl) sulfide | HS-CH₂CH₂-S-CH₂CH₂-SH | Unreacted starting material from Step 1 |

| S-(2-(2-mercaptoethylthio)ethyl) ethanethioate | HS-CH₂CH₂-S-CH₂CH₂-S-C(O)CH₃ | Incomplete acetylation in Step 1 |

| S,S'-thiodiethylene bis(thioacetate) | CH₃C(O)S-CH₂CH₂-S-CH₂CH₂-SC(O)CH₃ | Unreacted intermediate from Step 2 |

| Bis(2-acetylmercaptoethyl) sulfoxide | CH₃C(O)S-CH₂CH₂-S(O)-CH₂CH₂-SC(O)CH₃ | Incomplete oxidation in Step 2 |

| Acetic Acid | CH₃COOH | By-product of acetylation and residual solvent |

| Acetic Anhydride | (CH₃CO)₂O | Unreacted reagent from Step 1 |

Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the thioester linkages, particularly under basic or strongly acidic conditions, to yield the corresponding thiol and acetic acid.[8] The sulfone group is generally stable under typical storage conditions.[9]

Forced Degradation Studies:

Forced degradation studies should be conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[10][11]

Table 4: Recommended Forced Degradation Conditions

| Condition | Suggested Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4h |

| Oxidative | 3% H₂O₂ at room temperature for 24h |

| Thermal | 80°C for 48h (solid state) |

| Photolytic | ICH Q1B conditions (solid state and in solution) |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Quality Control Logic

Caption: Quality control workflow for batch release.

Potential Degradation Pathway

Caption: Primary degradation pathway via hydrolysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 10. forced degradation study: Topics by Science.gov [science.gov]

- 11. veeprho.com [veeprho.com]

An In-depth Technical Guide to Bis(2-acetylmercaptoethyl) sulfone and its Precursor, Bis(2-mercaptoethyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of Bis(2-acetylmercaptoethyl) sulfone and its unacetylated precursor, Bis(2-mercaptoethyl) sulfone (BMS). While this compound is not extensively described in current literature, its structure suggests its role as a protected form of the potent reducing agent, BMS. This guide covers the synthesis, chemical properties, and applications of both compounds, with a particular focus on the utility of BMS in protein chemistry and the potential of its acetylated form in stimuli-responsive drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction

Bis(2-mercaptoethyl) sulfone, commonly known as BMS, is a dithiol reducing agent that has demonstrated superior efficacy in the reduction of disulfide bonds in proteins compared to the widely used dithiothreitol (DTT).[1] Its lower pKa values contribute to a higher concentration of the reactive thiolate form at neutral pH, leading to faster reaction kinetics.

The acetylated derivative, this compound, features S-acetyl protected thiol groups. This modification renders the compound temporarily inactive as a reducing agent. The acetyl groups can be removed under specific physiological or chemical conditions, unmasking the reactive thiols. This "pro-drug" or protected form holds potential for applications where controlled activation of a reducing agent is desirable, such as in stimuli-responsive drug delivery systems that target the reductive environment of the intracellular space.[2][3]

Chemical and Physical Properties

| Property | Bis(2-mercaptoethyl) sulfone (BMS) | This compound (Estimated) |

| Molecular Formula | C₄H₁₀O₂S₃ | C₈H₁₄O₄S₃ |

| Molecular Weight | 186.32 g/mol | 270.39 g/mol |

| CAS Number | 145626-87-5 | Not available |

| Appearance | White crystalline solid | Not available |

| Melting Point | 57-58 °C | Not available |

| pKa₁ | 7.9 | Not applicable |

| pKa₂ | 9.0 | Not applicable |

| Redox Potential (at pH 7) | -0.33 V (similar to DTT) | Not applicable |

Synthesis and Deprotection

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and efficient method for the acetylation of thiols can be adapted.[4][5] The following is a proposed experimental protocol:

Materials:

-

Bis(2-mercaptoethyl) sulfone (BMS)

-

Acetic anhydride

-

Pyridine (dry)

-

Dichloromethane (DCM, dry)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Protocol:

-

Dissolve Bis(2-mercaptoethyl) sulfone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of BMS) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.0-4.0 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel chromatography to obtain pure this compound.

Synthesis Workflow:

Synthesis of this compound.

Deprotection to Bis(2-mercaptoethyl) sulfone

The S-acetyl protecting groups can be removed to regenerate the active dithiol, BMS. This deprotection is typically achieved under basic conditions.

Deprotection Workflow:

Deprotection of the S-acetyl groups.

Applications

Bis(2-mercaptoethyl) sulfone as a Disulfide Reducing Agent

BMS is a highly effective reagent for the reduction of disulfide bonds in proteins and peptides, a critical step in many proteomics workflows.[1][6] It has been shown to reduce accessible disulfide bonds in proteins like immunoglobulin and trypsinogen 5 to 7 times faster than DTT at neutral pH.[1]

Experimental Protocol for Protein Disulfide Bond Reduction:

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

-

Bis(2-mercaptoethyl) sulfone (BMS) stock solution (e.g., 100 mM in water)

-

Alkylation agent (e.g., iodoacetamide) for subsequent steps if desired

Protocol:

-

Prepare the protein solution to the desired concentration (e.g., 1-5 mg/mL).

-

Add BMS stock solution to the protein solution to a final concentration of 0.5-5 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

-

Incubate the reaction mixture at room temperature or 37°C. The incubation time will depend on the accessibility of the disulfide bonds. For accessible disulfides, 15-30 minutes may be sufficient. Less accessible bonds may require longer incubation times (e.g., 1-3 hours).[1]

-

Monitor the extent of reduction by taking aliquots at different time points and assaying for free thiol groups (e.g., using Ellman's reagent) or by analyzing the protein by non-reducing SDS-PAGE.

-

For subsequent mass spectrometry analysis, the reduced cysteines should be alkylated to prevent re-oxidation. Add an alkylating agent such as iodoacetamide to a final concentration of 2-fold molar excess over the BMS concentration. Incubate in the dark for 30-60 minutes at room temperature.

-

Quench the alkylation reaction by adding a small amount of a thiol-containing reagent (e.g., DTT or BMS).

Workflow for Proteomics Sample Preparation:

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced application of stimuli-responsive drug delivery system for inflammatory arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

In-depth Technical Guide: Safety and Handling of Bis(2-acetylmercaptoethyl) sulfone

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a chemical compound containing both thioether and sulfone functional groups. While specific data is lacking, the presence of these moieties suggests that careful handling is required to minimize potential risks. This guide provides a comprehensive overview of inferred safety precautions, potential hazards, and recommended handling procedures.

Inferred Hazard Identification and Classification

Based on the analysis of related sulfur-containing compounds, this compound may pose the following hazards:

-

Skin and Eye Irritation: Many organic sulfur compounds are known to cause irritation upon contact with skin and eyes.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

-

Toxicity: While acute toxicity data is unavailable, some organosulfur compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3] The metabolism of some thiono-sulfur compounds can lead to reactive intermediates.[4]

Precautionary Statements (Inferred):

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A flame-resistant lab coat and disposable nitrile or neoprene gloves.[1] For prolonged or repeated contact, select gloves with a higher protection class (breakthrough time > 60 minutes).[1]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[5] For procedures with a higher risk of exposure, a certified chemical fume hood is mandatory.[5]

-

Safety Equipment: An operational safety shower and eyewash station should be readily accessible.

General Handling and Storage

-

Avoid all personal contact, including inhalation.[1]

-

Minimize the quantities of the chemical acquired and stored.

-

Store in a tightly sealed, properly labeled, air-impermeable container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, as some sulfur compounds can react with them.[6]

-

Avoid the accumulation of excess chemicals.

First Aid Measures (Inferred)

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical advice.

-

After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Waste Disposal Procedures

-

Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

-

Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Visualizations

Logical Workflow for Chemical Risk Assessment

The following diagram illustrates a general workflow for assessing and managing the risks associated with handling a chemical compound of unknown toxicity.

Caption: A logical workflow for risk assessment and control when handling chemicals with unknown toxicity.

Experimental Workflow for Safe Handling

This diagram outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: A generalized experimental workflow for the safe handling of chemical compounds.

References

Methodological & Application

Application Notes and Protocols for Disulfide Bond Reduction using Bis(2-mercaptoethyl) sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bond reduction is a critical step in various biochemical and biopharmaceutical applications, including protein characterization, refolding of recombinant proteins, and antibody-drug conjugation. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, Bis(2-mercaptoethyl) sulfone (BMS) has emerged as a potent alternative with distinct advantages. These application notes provide a comprehensive overview of the use of BMS in disulfide bond reduction, including its mechanism of action, comparative performance data, and detailed experimental protocols.

Note on "Bis(2-acetylmercaptoethyl) sulfone": Initial searches for "this compound" in the context of disulfide bond reduction did not yield relevant results. The active reducing agent is the non-acetylated form, Bis(2-mercaptoethyl) sulfone (BMS) , which possesses free thiol groups necessary for the reduction reaction. It is presumed that the intended topic is the application of the active form, BMS.

Mechanism of Action

Bis(2-mercaptoethyl) sulfone is a dithiol reducing agent. Its two thiol groups (-SH) are crucial for the efficient reduction of disulfide bonds (-S-S-). The reaction proceeds via a thiol-disulfide exchange. One of the thiol groups on BMS attacks the disulfide bond in the target molecule (e.g., a protein), forming a mixed disulfide. Subsequently, the second thiol group of the same BMS molecule attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide within the BMS molecule and the fully reduced target molecule with two free thiol groups. This intramolecular cyclization drives the reaction to completion.

Advantages of Bis(2-mercaptoethyl) sulfone (BMS)

BMS offers several advantages over traditional reducing agents like DTT:

-

Faster Reduction Rates: At neutral pH, BMS has been shown to reduce accessible disulfide bonds in proteins significantly faster than DTT.[1]

-

Water-Soluble: BMS is a water-soluble reagent, making it easy to handle and use in aqueous buffer systems.[2]

-

Superior Performance at pH 7: Due to its lower pKa values compared to DTT, a larger fraction of BMS exists in the reactive thiolate form at neutral pH, contributing to its enhanced reaction kinetics.[1]

Quantitative Data: Comparison of Reducing Agents

The following table summarizes the comparative performance of BMS and DTT in reducing disulfide bonds in various proteins under non-denaturing conditions at pH 7.0.

| Protein | Reducing Agent | Concentration (mM) | Temperature (°C) | Relative Reduction Rate (vs. DTT) |

| Immunoglobulin | BMS | 0.5 | Room Temp | ~5-7 times faster |

| Trypsinogen | BMS | 0.5 | 0 | ~5-7 times faster |

| α-Chymotrypsinogen A | BMS | 4.8 | Room Temp | ~2.3 times faster |

Data synthesized from Singh, R. & Whitesides, G. M. (1994). Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins. Analytical Biochemistry, 222(1), 134-140.[1]

Experimental Protocols

General Considerations:

-

Buffer Selection: A variety of buffers can be used, such as phosphate or Tris buffers. The optimal pH for most protein disulfide bond reductions with BMS is around 7.0.

-

Concentration of BMS: The concentration of BMS should be optimized for each specific application. A 2 to 10-fold molar excess of BMS over the disulfide bonds to be reduced is a good starting point.

-

Temperature and Incubation Time: The reaction can often be carried out at room temperature. The incubation time will depend on the accessibility of the disulfide bonds and the concentration of the reactants. Monitoring the reaction progress is recommended.

-

Removal of Excess Reducing Agent: If the downstream application is sensitive to thiols, excess BMS should be removed using methods like dialysis, diafiltration, or size-exclusion chromatography.

Protocol 1: Reduction of Disulfide Bonds in a Protein Solution

This protocol is a general guideline for the reduction of disulfide bonds in a purified protein solution.

Materials:

-

Protein solution in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

-

Bis(2-mercaptoethyl) sulfone (BMS)

-

Nitrogen gas (optional)

Procedure:

-

Prepare a fresh stock solution of BMS in the same buffer as the protein solution.

-

Add the BMS stock solution to the protein solution to achieve the desired final concentration (e.g., 0.5 - 5 mM).

-

If the protein is sensitive to oxidation, gently bubble nitrogen gas through the solution before and after adding BMS.

-

Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 30 minutes to a few hours.

-

Monitor the extent of reduction using a suitable method, such as Ellman's reagent (DTNB) assay to quantify free thiols or by analyzing the protein using non-reducing SDS-PAGE.

-

If required, remove excess BMS using an appropriate method.

Protocol 2: Reduction of Proteins for Electrophoresis (SDS-PAGE)

This protocol describes the use of BMS to reduce protein disulfide bonds prior to SDS-PAGE analysis.

Materials:

-

Protein sample

-

2x Laemmli sample buffer

-

Bis(2-mercaptoethyl) sulfone (BMS)

Procedure:

-

Prepare a 1 M stock solution of BMS in water.

-

To your protein sample, add 2x Laemmli sample buffer and the BMS stock solution to a final concentration of 50-100 mM.

-

Heat the sample at 95-100°C for 5-10 minutes.

-

Allow the sample to cool to room temperature.

-

Load the sample onto the SDS-PAGE gel.

Visualizations

References

Application Notes and Protocols for Bis(2-mercaptoethyl) sulfone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-mercaptoethyl) sulfone (BMS) is a dithiol-containing compound utilized in biological research as a disulfide reducing agent. It serves as a valuable alternative to dithiothreitol (DTT) for reducing disulfide bonds in proteins and peptides. In cell culture applications, BMS is particularly noted for its use in reversing the effects of oxidizing agents and restoring the function of proteins with critical cysteine residues. These notes provide detailed protocols and guidelines for the effective use of Bis(2-mercaptoethyl) sulfone in a cell culture setting.

Chemical Properties and Data

Bis(2-mercaptoethyl) sulfone is a water-soluble, odorless compound that efficiently reduces disulfide bonds. Its key chemical and physical properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂S₃ | --INVALID-LINK-- |

| Molecular Weight | 186.32 g/mol | --INVALID-LINK-- |

| Synonyms | BMS, 2,2'-Sulfonylbis-ethanethiol | --INVALID-LINK-- |

| Primary Function | Disulfide Reducing Agent | --INVALID-LINK-- |

| Thiol pKa Values | 7.9 ± 0.2 and 9.0 ± 0.2 | --INVALID-LINK-- |

| Redox Potential (E°') | -0.291 ± 0.002 V | --INVALID-LINK-- |

Mechanism of Action: Disulfide Bond Reduction

Bis(2-mercaptoethyl) sulfone reduces disulfide bonds in proteins by a thiol-disulfide exchange reaction. The two thiol groups in BMS facilitate the efficient reduction of a disulfide bridge, resulting in the formation of a stable seven-membered cyclic disulfide and two free sulfhydryl groups on the target protein.

Caption: Mechanism of disulfide bond reduction by Bis(2-mercaptoethyl) sulfone.

Experimental Protocols

Protocol 1: General Use as a Reducing Agent in Cell Culture

This protocol provides a general guideline for using Bis(2-mercaptoethyl) sulfone to maintain a reducing environment in cell culture. The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition.

Materials:

-

Bis(2-mercaptoethyl) sulfone (BMS)

-

Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Cultured cells

Procedure:

-

Stock Solution Preparation: Prepare a sterile stock solution of BMS (e.g., 100 mM) in water or a suitable buffer. Filter-sterilize the stock solution using a 0.22 µm filter. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

-

Cell Treatment: a. Culture cells to the desired confluency. b. Dilute the BMS stock solution directly into the cell culture medium to the desired final concentration. A starting concentration range of 1-10 mM is recommended for initial experiments.[1] c. Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the experimental goal.

-

Assay: Following incubation, proceed with the intended downstream analysis, such as cell viability assays, protein extraction for western blotting, or functional assays.

Protocol 2: Reversing Chemically-Induced Oxidative Stress

This protocol details the use of Bis(2-mercaptoethyl) sulfone to reverse disulfide bond formation in cellular proteins following treatment with an oxidizing agent like diamide. This is a common application in studies of ion channels and other proteins sensitive to redox state.

Experimental Workflow Diagram:

References

Application Notes and Protocols for the Reaction of Bis(2-acetylmercaptoethyl) sulfone with Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a homobifunctional crosslinking reagent used for the covalent modification and conjugation of peptides and proteins. The reactivity of this reagent is mediated by its vinyl sulfone moieties, which become active after the removal of the acetyl protecting groups. The deacetylated form reacts primarily with sulfhydryl groups of cysteine residues and, to a lesser extent, with primary amines (e.g., lysine residues and the N-terminus) via a Michael-type addition. This document provides detailed application notes and protocols for the use of this compound in peptide chemistry.

Principle of Reaction

The utility of this compound as a crosslinker relies on a two-step process. First, the acetyl groups are removed by a deacetylation reaction, typically under basic conditions, to expose the reactive thiol groups. These thiols are in equilibrium with a more reactive vinyl sulfone intermediate. The vinyl sulfone then serves as a Michael acceptor for nucleophilic attack by the thiol group of a cysteine residue within the peptide chain, forming a stable thioether bond. At higher pH values, the vinyl sulfone can also react with the amino groups of lysine residues or the peptide's N-terminus.

Application Notes

Reagent Preparation and Handling:

-

This compound should be stored in a cool, dry place.

-

For reaction, the acetyl protecting groups must be removed in situ or in a prior step to generate the reactive vinyl sulfone. Deacetylation can be achieved using a mild base.

-

Stock solutions of the reagent should be prepared fresh in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions:

-

pH: The pH of the reaction buffer is a critical parameter. For selective reaction with cysteine residues, a pH range of 7.0-8.0 is recommended. At pH values above 8.0, reactivity with amino groups increases, which may be desirable for certain applications but can lead to a less selective conjugation.

-

Temperature: The reaction is typically carried out at room temperature (20-25°C). Higher temperatures may increase the reaction rate but can also lead to peptide degradation or increased side reactions.

-

Stoichiometry: The molar ratio of the crosslinker to the peptide will influence the extent of modification. An excess of the crosslinker is generally used to drive the reaction to completion, but the optimal ratio should be determined empirically to avoid multiple modifications of the same peptide molecule, unless desired.

-

Reaction Time: The reaction time can vary from 30 minutes to several hours. The progress of the reaction should be monitored to determine the optimal time for achieving the desired level of conjugation.

Selectivity:

-

The primary target for the activated this compound is the sulfhydryl group of cysteine.

-

Reactivity with other nucleophilic residues such as lysine, histidine, and the N-terminal amino group is generally lower but becomes more significant at pH values above 8.0.

Side Reactions and Quenching:

-

Potential side reactions include the modification of other nucleophilic amino acid residues and the hydrolysis of the vinyl sulfone at very high pH.

-

To stop the reaction, a quenching reagent with a free thiol group, such as 2-mercaptoethanol or dithiothreitol (DTT), can be added to consume the excess crosslinker.

Experimental Protocols

Protocol 1: Deacetylation of this compound and Conjugation to a Cysteine-Containing Peptide

This protocol describes the in situ deacetylation of the crosslinker and subsequent conjugation to a peptide.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Deacetylation Agent: 0.5 M Hydroxylamine in conjugation buffer, pH 7.5

-

Quenching Solution: 1 M 2-mercaptoethanol

-

Desalting column or dialysis cassette for purification

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has intramolecular disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mM).

-

Deacetylation and Conjugation: a. To the peptide solution, add the deacetylation agent to a final concentration of 50 mM. b. Immediately add the desired molar excess of the this compound stock solution to the peptide solution. c. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted crosslinker. Let the quenching reaction proceed for 15-30 minutes at room temperature.

-

Purification: Remove the excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Analysis: Analyze the conjugated peptide using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the crosslinker and HPLC to assess the purity of the product.

Quantitative Data

Due to the lack of specific published data for this compound, the following table is provided as a template for researchers to record their own experimental data during the optimization of the reaction conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Conjugation) |

| pH | 7.0 | 7.5 | 8.0 | |

| Temperature (°C) | 4 | 25 | 37 | |

| Reaction Time (h) | 1 | 2 | 4 | |

| Molar Ratio (Linker:Peptide) | 5:1 | 10:1 | 20:1 |

Visualizations

Caption: Reaction of this compound with a peptide.

Caption: Experimental workflow for peptide conjugation.

Disclaimer: The provided protocols and reaction conditions are based on the general reactivity of vinyl sulfone reagents. Optimal conditions for the reaction of "this compound" with a specific peptide may vary and should be determined empirically.

Application Notes and Protocols: Bis(2-acetylmercaptoethyl) sulfone for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-acetylmercaptoethyl) sulfone is a dithiol-containing molecule featuring acetyl-protected thiol groups. This protecting group strategy enhances the stability of the thiol functionalities, preventing their premature oxidation and allowing for more controlled formation of self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold. The central sulfone group introduces polarity and potential for hydrogen bonding interactions within the monolayer, influencing its properties and subsequent applications.

Upon deprotection, the terminal thiol groups readily form strong covalent bonds with gold surfaces, creating a well-ordered monolayer. The bifunctional nature of this molecule allows for the creation of surfaces with terminally exposed thiol groups, which can be further modified with biomolecules, nanoparticles, or other chemical entities. This makes it a versatile platform for applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions.

Key Applications

-

Biosensor Development: The exposed thiol groups can be used to immobilize antibodies, enzymes, or nucleic acids for the specific detection of target analytes.

-

Drug Delivery Platforms: Functionalization of nanoparticles or other drug carriers to enhance their stability and enable targeted delivery.

-

Cell Adhesion Studies: Creation of well-defined surfaces to study the attachment and signaling of cells.

-

Antifouling Surfaces: The hydrophilic nature of the sulfone group may contribute to resistance against non-specific protein adsorption.

Data Presentation

The following tables provide representative quantitative data for surfaces functionalized with dithiol compounds similar to this compound. Actual values may vary depending on the specific experimental conditions.

Table 1: Surface Characterization Data

| Parameter | Before Functionalization (Clean Gold) | After Functionalization |

| Water Contact Angle (°) | 20 - 30 | 60 - 70 |

| Ellipsometric Thickness (Å) | 0 | 8 - 12 |

| Surface Roughness (RMS, nm) | < 0.5 | < 0.8 |

Table 2: Surface Coverage and Stability

| Parameter | Value |

| Surface Coverage (molecules/cm²) | 3.5 - 4.5 x 10¹⁴ |

| Electrochemical Desorption Potential (V vs. Ag/AgCl) | -0.9 to -1.1 |

| Thermal Stability in Air (°C) | Up to 120 |

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of Bis(2-mercaptoethyl) sulfone on a Gold Surface

This protocol describes the formation of a SAM with exposed thiol groups from the acetyl-protected precursor via an in situ deprotection method.

Materials:

-

This compound

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Absolute Ethanol (200 proof)

-

Ammonium Hydroxide (NH₄OH), 28-30%

-

Ultrapure water (18.2 MΩ·cm)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Preparation:

-

Clean the gold substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with ultrapure water followed by absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

For optimal results, the substrates can be further cleaned by UV-Ozone treatment for 15-20 minutes immediately before use.

-

-

Preparation of the Self-Assembly Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.54 mg of the compound in 10 mL of absolute ethanol.

-

To facilitate the in situ deprotection of the acetyl groups, add ammonium hydroxide to the solution to a final concentration of approximately 1% (v/v). For the 10 mL solution, this would be 100 µL of concentrated ammonium hydroxide.

-

Sonicate the solution for 5 minutes to ensure complete dissolution and mixing.

-

-

Self-Assembly Process:

-

Place the clean, dry gold substrates in a clean glass vial.

-

Pour the self-assembly solution into the vial, ensuring the substrates are fully immersed.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

-

-

Rinsing and Drying:

-

Carefully remove the substrates from the solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

The substrates are now ready for characterization or further functionalization.

-

Protocol 2: Post-Functionalization of the Thiol-Terminated Surface with a Maleimide-Containing Peptide

This protocol provides a general method for conjugating a maleimide-functionalized molecule to the thiol-presenting surface.

Materials:

-

Thiol-functionalized gold substrate (from Protocol 1)

-

Maleimide-activated peptide (or other molecule of interest)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Ultrapure water

-

Nitrogen gas source

Procedure:

-

Preparation of the Conjugation Solution:

-

Dissolve the maleimide-activated peptide in degassed PBS to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.

-

-

Conjugation Reaction:

-

Place the thiol-functionalized substrate in a clean container.

-

Cover the substrate with the peptide solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying. The reaction should be carried out in an oxygen-reduced environment (e.g., in a nitrogen-filled glovebox) to minimize oxidation of the thiol groups.

-

-

Washing:

-

Remove the substrate from the conjugation solution.

-

Rinse the substrate thoroughly with PBS to remove any unbound peptide.

-

Perform a final rinse with ultrapure water to remove salts.

-

-

Drying:

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The surface is now functionalized with the peptide and ready for use in downstream applications.

-

Visualizations

Caption: Experimental workflow for surface functionalization.

Caption: Ligand-receptor signaling pathway interaction model.

Application Notes and Protocols: Bis(2-acetylmercaptoethyl) sulfone in Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bis(2-acetylmercaptoethyl) sulfone is a stable precursor to the versatile dithiol crosslinking agent, Bis(2-mercaptoethyl)sulfone (BMS). The acetyl groups serve as protective moieties for the highly reactive thiol groups, preventing premature oxidation or side reactions. This pro-crosslinker approach offers enhanced stability for storage and formulation, and allows for precise control over the initiation of the hydrogel crosslinking process.

Upon deprotection via a simple hydrolysis step, the resulting Bis(2-mercaptoethyl)sulfone can be used to form hydrogels through "click" chemistry, primarily via Michael addition or radical-mediated thiol-ene reactions. These reactions are highly efficient, proceed under mild, often physiological conditions, and are bio-orthogonal, minimizing interference with biological components.[1][2][3] This makes hydrogels crosslinked with BMS highly suitable for a range of biomedical applications.

Key Applications:

-

Controlled Drug Delivery: The three-dimensional network of the hydrogel can physically entrap therapeutic molecules, from small drugs to large proteins.[2][4] The release of these molecules can be tuned by controlling the crosslinking density of the hydrogel, which dictates the mesh size of the network.[3][5] Furthermore, by incorporating degradable linkages into the polymer backbone, sustained and triggered release of cargo can be achieved.[2]

-

Tissue Engineering and 3D Cell Culture: The cytocompatibility of thiol-ene reactions allows for the encapsulation of cells within the hydrogel matrix during its formation.[6][7] These hydrogels can act as scaffolds that mimic the natural extracellular matrix (ECM), providing structural support and guiding cell behavior, such as adhesion, proliferation, and differentiation.[6][8] The mechanical properties of the hydrogel can be tailored to match those of specific tissues.[7]

The sulfone group within the BMS crosslinker imparts hydrophilicity to the hydrogel network, which can influence its swelling behavior and interactions with proteins and cells.

Physicochemical and Mechanical Properties

While specific data for hydrogels crosslinked with this compound is not available in the literature, the following tables provide representative data from analogous thiol-ene and vinyl sulfone hydrogel systems, such as those based on Poly(ethylene glycol) (PEG).

Table 1: Physicochemical Properties of the Active Crosslinker

| Property | Value | Reference |

| Chemical Name | Bis(2-mercaptoethyl)sulfone (BMS) | [9][10] |

| CAS Number | 145626-87-5 | [9][10] |

| Molecular Formula | C4H10O2S3 | [9][10] |

| Molecular Weight | 186.32 g/mol | [9][10] |

| pKa (aqueous soln at 25°C) | 7.9, 9.0 | [11] |

| Appearance | White crystalline solid | [12] |

Table 2: Illustrative Mechanical Properties of Thiol-Ene Hydrogels (Data is representative of similar hydrogel systems and will vary based on polymer choice, concentration, and crosslinking conditions)

| Polymer System | Crosslinker Concentration | Storage Modulus (G') | Compressive Modulus | Reference |

| 4-arm PEG-Vinyl Sulfone (10 kDa) | 5% w/v | 1-10 kPa | 5-50 kPa | [1][7] |

| 8-arm PEG-Norbornene (20 kDa) | 10% w/v | 10-50 kPa | 50-200 kPa | [2][6] |

| Thiolated Hyaluronic Acid | 2-8% w/v | 0.5-5 kPa | 2-25 kPa | [1] |

Table 3: Illustrative Gelation Times for Thiol-Ene Hydrogels (Gelation time is highly dependent on pH, temperature, polymer concentration, and catalyst/initiator concentration)

| Reaction Type | Polymer System | Conditions | Typical Gelation Time | Reference |

| Michael Addition | PEG-Vinyl Sulfone + Dithiol | pH 7.4, 37°C | 1 - 15 minutes | [1][3] |

| Michael Addition | PEG-Maleimide + Dithiol | pH 7.4, 37°C | < 1 minute | [2] |

| Photo-polymerization | PEG-Norbornene + Dithiol | LAP initiator, 405 nm light | 30 seconds - 5 minutes | [6][8] |

Experimental Protocols & Visualizations

Protocol 1: Activation of the Crosslinker

This protocol describes the deacetylation of this compound to yield the active crosslinker, Bis(2-mercaptoethyl)sulfone.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) or Acetyl Chloride[13]

-

Hydrochloric acid (HCl) solution for neutralization (e.g., 1 M)

-

Inert gas (Nitrogen or Argon)

-

Round bottom flask

-

Stir bar

Procedure:

-

Dissolve this compound in degassed methanol in a round bottom flask under an inert atmosphere.

-

Add a stoichiometric excess of NaOH solution dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS if desired.

-

Once the reaction is complete, neutralize the solution to pH 7.0 using HCl solution.

-

The resulting solution containing Bis(2-mercaptoethyl)sulfone can be used directly in the subsequent hydrogel formation steps. For purification, the solvent can be removed under reduced pressure, and the product can be purified by chromatography.[14]

Protocol 2: Hydrogel Formation via Michael Addition

This protocol describes the formation of a hydrogel by reacting the activated dithiol crosslinker with a polymer functionalized with Michael acceptors like vinyl sulfone or maleimide groups.

Materials:

-

Activated Bis(2-mercaptoethyl)sulfone (BMS) solution from Protocol 1.

-

Vinyl sulfone or maleimide-functionalized polymer (e.g., 4-arm PEG-VS, 10 kDa).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Vortex mixer.

Procedure:

-

Prepare a stock solution of the functionalized polymer (e.g., 10% w/v PEG-VS in PBS).

-

Prepare a stock solution of BMS at the desired concentration in PBS.

-

To form the hydrogel, mix the polymer solution and the BMS crosslinker solution at a 1:1 molar ratio of thiol groups to vinyl sulfone/maleimide groups.

-

Vortex the mixture for 5-10 seconds to ensure homogeneity.

-